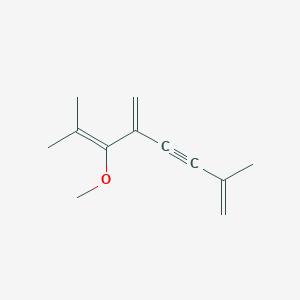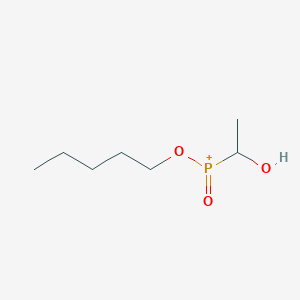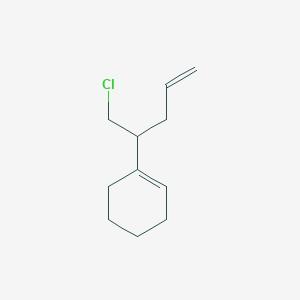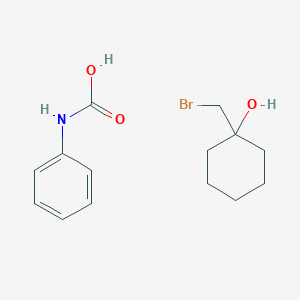
Methyl (acetyloxy)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (acetyloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (acetyloxy)phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with methyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired carbamate product. Another method involves the reaction of phenyl isocyanate with methyl alcohol and acetic anhydride, which also produces this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as zinc or aluminum-based compounds are commonly used to facilitate the reaction and improve the overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (acetyloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamate oxides, while reduction can produce phenylamines. Substitution reactions can result in various substituted carbamates.
Aplicaciones Científicas De Investigación
Methyl (acetyloxy)phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of methyl (acetyloxy)phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase.
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylcarbamate: Similar structure but lacks the acetyloxy group.
Ethyl (acetyloxy)phenylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Phenylcarbamate: Basic structure without any substituents.
Uniqueness
Methyl (acetyloxy)phenylcarbamate is unique due to the presence of both the acetyloxy and carbamate groups, which confer specific chemical and biological properties. The acetyloxy group enhances its reactivity and potential for substitution reactions, while the carbamate group provides stability and the ability to interact with biological targets.
Propiedades
Número CAS |
88150-24-7 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(N-methoxycarbonylanilino) acetate |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-11(10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
JLGQOUHYVUHVMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)



![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)


![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)

